rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H17N3O.2ClH. It is known for its unique structure, which includes an imidazole ring and an oxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a diol and an epoxide.
Combination of the Rings: The imidazole and oxane rings are combined through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring can interact with other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S)-2-(1-Methylimidazol-2-yl)tetrahydro-2H-pyran-3-yl]methanamine
- [(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanol
Uniqueness
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is unique due to its specific combination of an imidazole ring and an oxane ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-5-4-12-10(13)9-8(7-11)3-2-6-14-9;;/h4-5,8-9H,2-3,6-7,11H2,1H3;2*1H/t8-,9+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCJZDDRTWPQV-DBEJOZALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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